

Application Note: Optimization of Amide Coupling for Oxolane-3-Carbonyl Azepane Synthesis

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Compound of Interest

Compound Name:	3-(4-methoxyphenyl)-1-(oxolane-3-carbonyl)azepane
CAS No.:	1797720-57-0
Cat. No.:	B2820412

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Executive Summary

The oxolane-3-carbonyl azepane scaffold (tetrahydrofuran-3-carbonyl azepane) represents a critical pharmacophore in medicinal chemistry, often serving as a core motif in Factor Xa inhibitors and GPCR modulators. While amide bond formation is routine, the coupling of secondary cyclic amines (like azepane) with polar, oxygenated heterocyclic acids (like oxolane-3-carboxylic acid) presents specific challenges regarding scalability, atom economy, and stereochemical integrity.

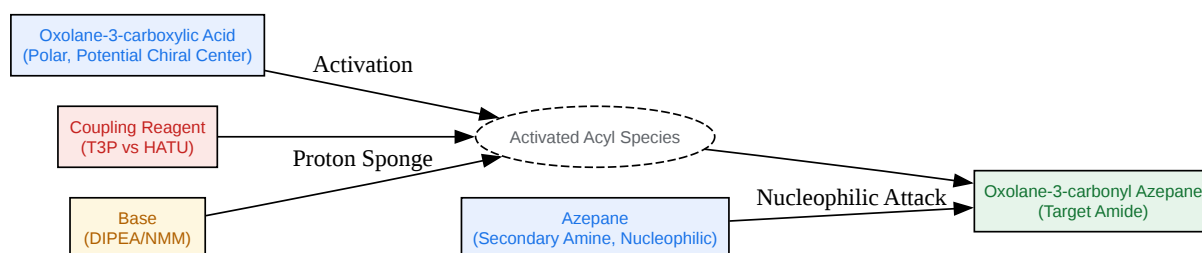
This guide details the optimization of this coupling reaction. Moving beyond traditional carbodiimide (EDC/HOBt) or uronium (HATU) chemistries, we validate a protocol utilizing Propylphosphonic Anhydride (T3P).^{[1][2]} This method offers superior safety profiles, facile aqueous workup, and minimal epimerization risk, making it the preferred route for scale-up.

Retrosynthetic Analysis & Mechanistic Strategy

The target molecule is synthesized via a direct condensation between oxolane-3-carboxylic acid and azepane (hexamethyleneimine).

Reaction Scheme

The transformation involves the activation of the carboxylic acid followed by nucleophilic attack by the secondary amine.[3]



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Figure 1: General reaction pathway for the synthesis of oxolane-3-carboxyl azepane.

Mechanistic Challenges[4][5]

- **Steric Bulk of Azepane:** While nucleophilic, the 7-membered ring of azepane introduces moderate steric hindrance compared to pyrrolidine or piperidine, requiring a highly reactive electrophile.
- **Epimerization Risk:** If using enantiopure (S)- or (R)-oxolane-3-carboxylic acid, activation via acid chlorides (SOCl₂) or highly active uronium salts (HATU) increases the risk of -proton abstraction and racemization via the oxazolone mechanism.
- **Purification:** Oxolane derivatives are highly polar. Traditional coupling reagents (DCC, EDC) generate urea byproducts that are difficult to separate from polar products without chromatography.

Optimization Strategy: From Screen to Scale

We employed a Design of Experiments (DoE) approach to select the optimal reagent, solvent, and base combination.

Reagent Screening Results

The following table summarizes the conversion and purity profile of the coupling reaction performed on a 1 mmol scale.

Entry	Coupling Reagent	Base (2.5 eq)	Solvent	Yield (%)	Purity (HPLC)	Notes
1	EDC / HOBt	DIPEA	DCM	65%	88%	Slow reaction (24h); Urea byproduct difficult to remove.
2	HATU	DIPEA	DMF	92%	95%	Excellent yield; High cost; Sensitizing reagent; DMF removal requires aqueous wash.
3	SOCl ₂ (Acid Cl)	TEA	DCM	85%	82%	Significant impurities observed (likely oligomerization); Harsh conditions.
4	T3P (50% in EtOAc)	DIPEA	EtOAc	94%	98%	Optimal. Fast (2h); Clean profile; Water-soluble byproducts.

5	T3P (50% in EtOAc)	NMM	2-MeTHF	91%	97%	Excellent "Green" alternative.
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Why T3P?

Propylphosphonic Anhydride (T3P) was selected as the optimal reagent for three reasons:

- **Thermodynamics:** It forms a cyclic anhydride intermediate that is highly reactive toward amines but relatively stable toward epimerization.
- **Workup Efficiency:** The byproduct is a water-soluble phosphonic acid salt.[3][4] A simple wash with water/bicarbonate removes all reagent-related impurities, often eliminating the need for column chromatography.
- **Safety:** Unlike HATU (potential allergen) or HOBT (explosive properties), T3P is non-toxic and thermally stable.

Detailed Experimental Protocol

Materials

- Substrate: Oxolane-3-carboxylic acid (1.0 equiv).
- Amine: Azepane (1.1 equiv).[5]
- Reagent: T3P (50% w/w solution in EtOAc) (1.5 equiv).
- Base:
 - Diisopropylethylamine (DIPEA) (2.5 equiv).
- Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) [Green Alternative].

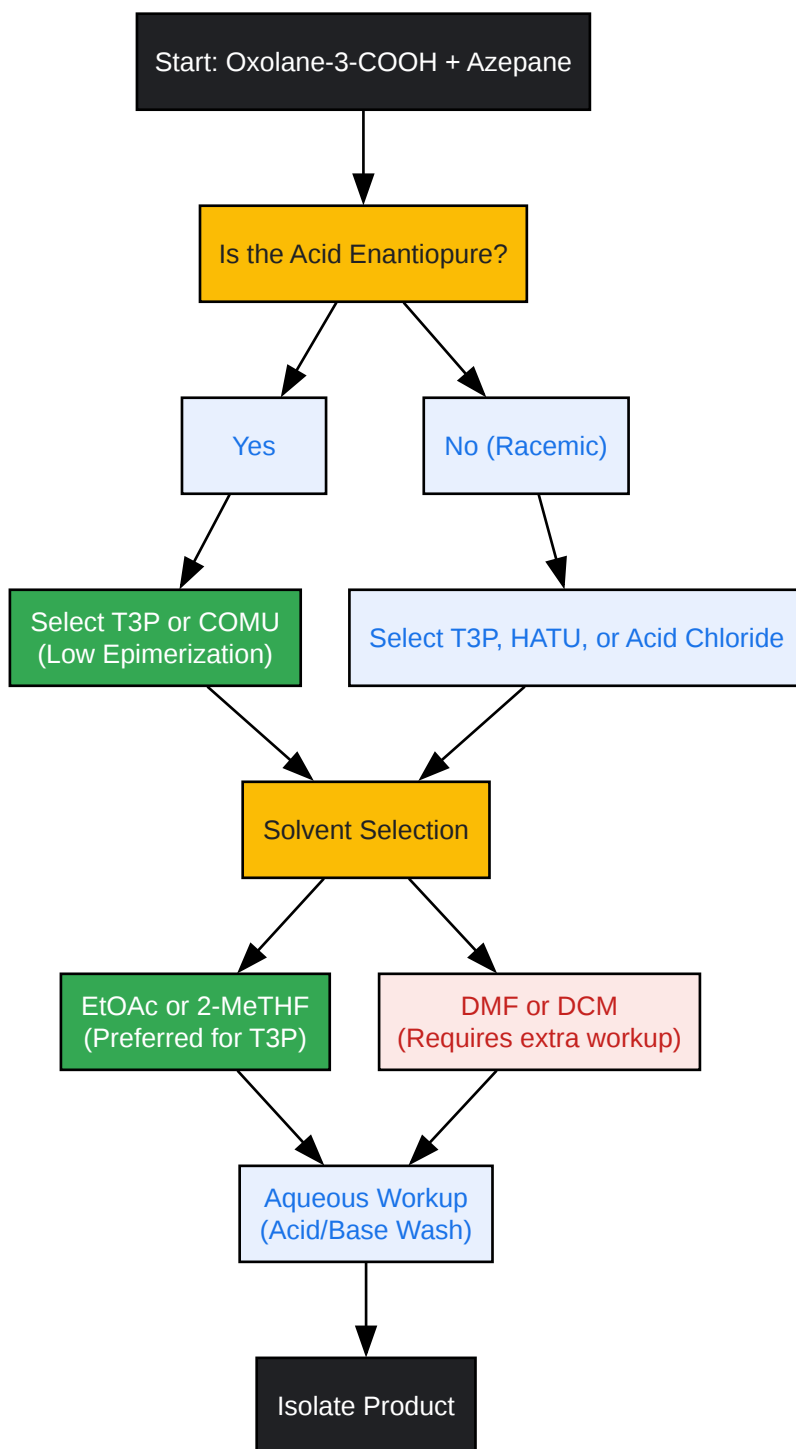
Step-by-Step Procedure (Scale: 10 mmol)

- **Setup:** To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge Oxolane-3-carboxylic acid (1.16 g, 10 mmol) and EtOAc (30 mL, 3 vol).

- Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA (4.35 mL, 25 mmol) dropwise. Stir for 5 minutes.
- Activation: Add T3P solution (50% in EtOAc, 9.54 g, ~8.9 mL, 15 mmol) dropwise over 10 minutes. Note: Mild exotherm may occur.
- Amine Addition: Add Azepane (1.24 mL, 11 mmol) dropwise.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.
 - Checkpoint: Monitor by TLC (5% MeOH in DCM) or LC-MS. The acid peak should disappear, and the amide product (M+H = 198.15) should be the dominant species.
- Workup (The "T3P Wash"):
 - Quench the reaction by adding water (20 mL).
 - Transfer to a separatory funnel. Separate the phases.
 - Wash the organic layer with 0.5 M NaOH or Sat. NaHCO₃ (2 x 20 mL) to remove excess acid and T3P byproducts.
 - Wash with 0.5 M HCl (20 mL) to remove excess azepane and DIPEA.
 - Wash with Brine (20 mL).
- Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
- Result: The product is typically obtained as a colorless to pale yellow oil that crystallizes upon standing. Purity is usually >95% without chromatography.

Process Workflow & Decision Tree

The following diagram illustrates the logical flow for optimizing this coupling, ensuring the user can adapt if specific reagents are unavailable.



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Figure 2: Decision matrix for amide coupling optimization.

Troubleshooting & Critical Parameters

Issue	Probable Cause	Corrective Action
Low Conversion	Steric hindrance of azepane.	Increase T3P to 2.0 equiv; Heat to 40-50°C (T3P is stable at elevated temps).
Epimerization	High base concentration or temperature.	Use a weaker base (NMM or Collidine) instead of DIPEA; Keep T < 0°C during activation.
Emulsion during Workup	Polar nature of oxolane ring.	Saturate the aqueous phase with NaCl (Brine); Add a small amount of IPA to the organic layer.
Residual Amine	Incomplete washing.	Ensure the HCl wash pH is < 2. Azepane is a strong base and will protonate/extract easily.

References

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